4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol
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Overview
Description
4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol is a chemical compound with the molecular formula C16H16N4O It is known for its unique structure, which includes a quinazoline ring system substituted with amino groups and an ethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diaminoquinazoline with an appropriate ethylphenol derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Corresponding amines or reduced quinazoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s quinazoline ring system and amino groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminoquinazoline: Shares the quinazoline core but lacks the ethylphenol moiety.
4-Ethylphenol: Contains the phenol group but lacks the quinazoline ring system.
Quinazoline Derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol is unique due to its combination of the quinazoline ring system with amino groups and an ethylphenol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
849773-86-0 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]phenol |
InChI |
InChI=1S/C16H16N4O/c17-15-13-9-11(5-8-14(13)19-16(18)20-15)2-1-10-3-6-12(21)7-4-10/h3-9,21H,1-2H2,(H4,17,18,19,20) |
InChI Key |
FPDNPISUDPENPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC3=C(C=C2)N=C(N=C3N)N)O |
Origin of Product |
United States |
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